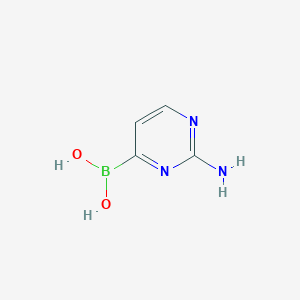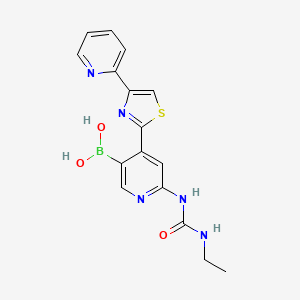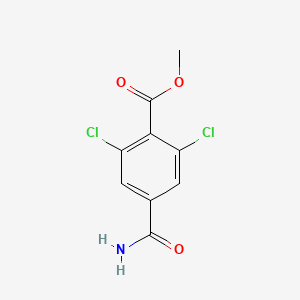
2-((4-Chloropyridin-2-yl)oxy)ethanamine
Descripción general
Descripción
2-((4-Chloropyridin-2-yl)oxy)ethanamine is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . It is used in the field of pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of 2-((4-Chloropyridin-2-yl)oxy)ethanamine consists of a pyridine ring with a chlorine atom at the 4th position and an ethanamine group attached via an oxygen atom at the 2nd position .Physical And Chemical Properties Analysis
2-((4-Chloropyridin-2-yl)oxy)ethanamine is a compound that should be stored sealed in a dry environment at 2-8°C . The physical form of related compounds can range from a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid .Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
The compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, derivatives of this compound have been synthesized and evaluated against fibrosis markers in hepatic stellate cells. These studies have shown that certain derivatives can effectively inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Synthesis of Heterocyclic Compounds
“2-((4-Chloropyridin-2-yl)oxy)ethanamine” serves as a precursor in the synthesis of novel heterocyclic compounds. These compounds are designed to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties. The pyrimidine moiety, in particular, is considered a privileged structure in medicinal chemistry due to its versatility and biological significance .
Development of Privileged Structures
The compound is employed in the construction of privileged structures within medicinal chemistry. Privileged structures are molecular frameworks that are capable of providing a high degree of biological potency and selectivity. By incorporating the pyrimidine moiety, researchers can create libraries of compounds with potential biological activities .
Pharmaceutical Research
In pharmaceutical research, “2-((4-Chloropyridin-2-yl)oxy)ethanamine” and its derivatives are explored for their diverse biological and pharmaceutical activities. This includes studying their pharmacokinetics, pharmacodynamics, and optimizing their chemical properties for better drug efficacy and safety .
Chemical Biology
This compound is also significant in chemical biology, where it is used to study and manipulate biological systems through chemical tools. It can be used to probe the function of various enzymes, receptors, and other proteins, thereby contributing to the understanding of disease mechanisms and the development of therapeutic strategies .
Material Science
Beyond its biological applications, “2-((4-Chloropyridin-2-yl)oxy)ethanamine” can be utilized in material science. Its derivatives can be incorporated into polymers or coatings to impart specific chemical properties, such as increased resistance to degradation or enhanced binding to other materials .
Propiedades
IUPAC Name |
2-(4-chloropyridin-2-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-6-1-3-10-7(5-6)11-4-2-9/h1,3,5H,2,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIWEWNYGUFCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744563 | |
| Record name | 2-[(4-Chloropyridin-2-yl)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chloropyridin-2-yl)oxy)ethanamine | |
CAS RN |
1346708-15-3 | |
| Record name | 2-[(4-Chloro-2-pyridinyl)oxy]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346708-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Chloropyridin-2-yl)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl 2-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B1510537.png)



